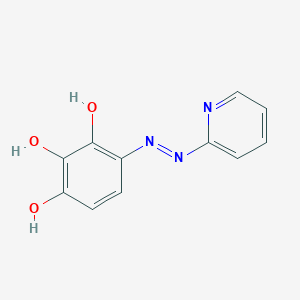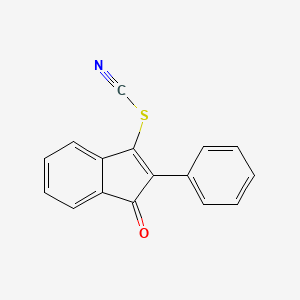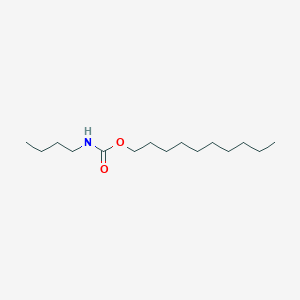
1,2,3-Benzenetriol, 4-(2-pyridinylazo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Benzenetriol, 4-(2-pyridinylazo)- is an organic compound that belongs to the class of benzenetriols It is characterized by the presence of three hydroxyl groups attached to a benzene ring and an azo group linked to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- typically involves the diazotization of 2-aminopyridine followed by coupling with 1,2,3-benzenetriol. The reaction conditions often include acidic environments to facilitate the diazotization process and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Benzenetriol, 4-(2-pyridinylazo)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Alkylated or acylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,2,3-Benzenetriol, 4-(2-pyridinylazo)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and azo linkage allow it to participate in redox reactions and form complexes with metal ions. These interactions can modulate enzyme activities, influence cellular signaling pathways, and affect various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Trihydroxybenzene (Pyrogallol): Similar structure but lacks the azo group.
1,3,5-Trihydroxybenzene (Phloroglucinol): Different hydroxyl group arrangement.
1,2,4-Trihydroxybenzene (Hydroxyquinol): Another isomer with different properties.
Uniqueness
1,2,3-Benzenetriol, 4-(2-pyridinylazo)- is unique due to the presence of both hydroxyl groups and an azo linkage, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form complexes with metal ions sets it apart from other benzenetriols.
Propiedades
Número CAS |
91916-23-3 |
|---|---|
Fórmula molecular |
C11H9N3O3 |
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
4-(pyridin-2-yldiazenyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C11H9N3O3/c15-8-5-4-7(10(16)11(8)17)13-14-9-3-1-2-6-12-9/h1-6,15-17H |
Clave InChI |
FKUQMVUNPWIKOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)N=NC2=C(C(=C(C=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14369840.png)

![2-(Methoxymethylidene)bicyclo[2.2.2]octane](/img/structure/B14369856.png)
![Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate](/img/structure/B14369859.png)
![[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14369867.png)


![2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14369891.png)




